Cas no 2171942-02-0 (4-2-(hydroxymethyl)-7-oxabicyclo2.2.1heptan-2-ylthian-4-ol)

4-2-(hydroxymethyl)-7-oxabicyclo2.2.1heptan-2-ylthian-4-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1642422
- 4-[2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]thian-4-ol
- 2171942-02-0
- 4-2-(hydroxymethyl)-7-oxabicyclo2.2.1heptan-2-ylthian-4-ol
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- Inchi: 1S/C12H20O3S/c13-8-11(7-9-1-2-10(11)15-9)12(14)3-5-16-6-4-12/h9-10,13-14H,1-8H2
- InChI Key: DQEUTUOKPPFIIR-UHFFFAOYSA-N
- SMILES: S1CCC(CC1)(C1(CO)CC2CCC1O2)O
Computed Properties
- Exact Mass: 244.11331567g/mol
- Monoisotopic Mass: 244.11331567g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 75Ų
4-2-(hydroxymethyl)-7-oxabicyclo2.2.1heptan-2-ylthian-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1642422-0.25g |
4-[2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]thian-4-ol |
2171942-02-0 | 0.25g |
$1170.0 | 2023-07-10 | ||
Enamine | EN300-1642422-250mg |
4-[2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]thian-4-ol |
2171942-02-0 | 250mg |
$1170.0 | 2023-09-22 | ||
Enamine | EN300-1642422-5000mg |
4-[2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]thian-4-ol |
2171942-02-0 | 5000mg |
$3687.0 | 2023-09-22 | ||
Enamine | EN300-1642422-500mg |
4-[2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]thian-4-ol |
2171942-02-0 | 500mg |
$1221.0 | 2023-09-22 | ||
Enamine | EN300-1642422-0.05g |
4-[2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]thian-4-ol |
2171942-02-0 | 0.05g |
$1068.0 | 2023-07-10 | ||
Enamine | EN300-1642422-0.5g |
4-[2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]thian-4-ol |
2171942-02-0 | 0.5g |
$1221.0 | 2023-07-10 | ||
Enamine | EN300-1642422-100mg |
4-[2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]thian-4-ol |
2171942-02-0 | 100mg |
$1119.0 | 2023-09-22 | ||
Enamine | EN300-1642422-10.0g |
4-[2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]thian-4-ol |
2171942-02-0 | 10.0g |
$5467.0 | 2023-07-10 | ||
Enamine | EN300-1642422-0.1g |
4-[2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]thian-4-ol |
2171942-02-0 | 0.1g |
$1119.0 | 2023-07-10 | ||
Enamine | EN300-1642422-1.0g |
4-[2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]thian-4-ol |
2171942-02-0 | 1.0g |
$1272.0 | 2023-07-10 |
4-2-(hydroxymethyl)-7-oxabicyclo2.2.1heptan-2-ylthian-4-ol Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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4. Book reviews
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on 4-2-(hydroxymethyl)-7-oxabicyclo2.2.1heptan-2-ylthian-4-ol
4-2-(Hydroxymethyl)-7-Oxabicyclo[2.2.1]Heptan-2-Ylthian-4-Ol: A Comprehensive Overview
The compound with CAS No 2171942-02-0, commonly referred to as 4-2-(Hydroxymethyl)-7-Oxabicyclo[2.2.1]Heptan-2-Ylthian-4-Ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure, which combines a thiane ring with a hydroxymethyl group, making it a valuable subject for both academic research and potential therapeutic applications.
4-2-(Hydroxymethyl)-7-Oxabicyclo[2.2.1]Heptan-2-Ylthian-4-Ol is characterized by its complex bicyclic system, which includes a seven-membered ring fused with a sulfur-containing thiane ring. This structure contributes to its stability and reactivity, making it an interesting candidate for various chemical transformations. Recent studies have explored the synthesis of this compound using novel methodologies, including microwave-assisted synthesis and catalytic asymmetric approaches, which have significantly improved the yield and purity of the product.
The synthesis of 4-2-(Hydroxymethyl)-7-Oxabicyclo[2.2.1]Heptan-2-Ylthian-4-Ol typically involves the reaction of appropriate bicyclic precursors with thiolating agents under controlled conditions. Researchers have also investigated the stereochemistry of this compound, revealing that the hydroxymethyl group plays a critical role in determining its spatial arrangement and reactivity. These findings have important implications for the design of bioactive molecules and drug delivery systems.
In terms of applications, 4-2-(Hydroxymethyl)-7-Oxabicyclo[2.2.1]Heptan-2-Ylthian-4-Ol has shown promise in the field of medicinal chemistry. Recent studies have demonstrated its potential as a precursor for the synthesis of bioactive compounds, including antiviral and anticancer agents. For instance, derivatives of this compound have been found to exhibit potent inhibitory activity against certain enzymes involved in viral replication and tumor growth.
The pharmacological properties of 4-2-(Hydroxymethyl)-7-Oxabicyclo[2.2.1]Heptan-2-Ylthian-4-Ol are closely tied to its structural features. The hydroxymethyl group enhances its solubility in biological fluids, while the bicyclic system provides rigidity and stability to the molecule. These attributes make it an ideal candidate for further exploration in drug discovery programs.
From an environmental perspective, researchers have also examined the biodegradation pathways of 4-2-(Hydroxymethyl)-7-Oxabicyclo[2.2.1]Heptan-2-Ylthian-4-Ol under various conditions. Studies indicate that this compound undergoes rapid microbial degradation under aerobic conditions, suggesting that it has minimal environmental persistence and toxicity.
In conclusion, 4-2-(Hydroxymethyl)-7-Oxabicyclo[
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